α-松油醇 - d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

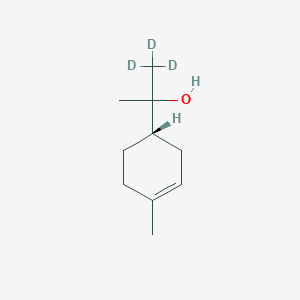

Alpha-TERPINEOL (PROPYL METHYL-D3) is a stable isotope-labeled compound, specifically a deuterated form of alpha-terpineol. It is a monoterpenoid alcohol with the molecular formula C10H15D3O and a molecular weight of 157.27 . This compound is widely used in scientific research due to its unique properties and applications.

科学研究应用

Alpha-TERPINEOL (PROPYL METHYL-D3) has a wide range of applications in scientific research:

作用机制

Target of Action

Alpha-Terpineol-d3, also known as 1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol, is a deuterium-labeled form of Alpha-Terpineol . Alpha-Terpineol is a tertiary monoterpenoid alcohol that has been found to have a wide range of biological applications . It has been reported to exhibit strong antimicrobial activity against various bacteria . The primary targets of Alpha-Terpineol-d3 are likely to be similar to those of its non-deuterated form, Alpha-Terpineol .

Mode of Action

Alpha-Terpineol-d3 interacts with its targets in a manner that leads to various biological effects. For instance, it has been reported that Alpha-Terpineol can induce cell cycle arrest and apoptosis in a dose- and time-dependent manner . The hydroxyl group of Alpha-Terpineol-d3 may form glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO−, affecting membrane function and contributing to the death of bacteria .

Biochemical Pathways

Alpha-Terpineol-d3 is likely to affect several biochemical pathways. For example, it has been reported that the antinociceptive effect of Alpha-Terpineol is mediated through a channel pathway . Furthermore, Alpha-Terpineol has been found to impair electron transport in the cytoplasmic membrane, inducing reactive oxygen species accumulation .

Pharmacokinetics

The introduction of deuterium into a drug molecule can potentially affect its pharmacokinetic and metabolic profiles

Result of Action

The molecular and cellular effects of Alpha-Terpineol-d3’s action are likely to be diverse, given the wide range of biological activities attributed to Alpha-Terpineol . For instance, it has been reported that treatment with Alpha-Terpineol can lead to cell cycle arrest and apoptosis . Moreover, the interaction between the hydroxyl group of Alpha-Terpineol-d3 and bacteria can affect membrane function, contributing to the death of bacteria .

准备方法

Synthetic Routes and Reaction Conditions

Alpha-TERPINEOL (PROPYL METHYL-D3) can be synthesized through the chemical hydration of alpha-pinene or turpentine . The process involves the addition of water to the double bond of alpha-pinene, resulting in the formation of alpha-terpineol. The deuterated form is obtained by using deuterated reagents in the synthesis process.

Industrial Production Methods

Industrial production of alpha-TERPINEOL (PROPYL METHYL-D3) typically involves the biotransformation of monoterpenes such as limonene, alpha-pinene, and beta-pinene using microbial processes . This method is preferred due to its efficiency and the ability to produce high yields of the desired compound.

化学反应分析

Types of Reactions

Alpha-TERPINEOL (PROPYL METHYL-D3) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form terpineol oxide.

Reduction: Reduction reactions can convert it into different alcohols.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include terpineol oxide, various alcohol derivatives, and substituted terpineol compounds .

相似化合物的比较

Alpha-TERPINEOL (PROPYL METHYL-D3) is unique compared to other similar compounds due to its deuterated form, which provides distinct advantages in research applications. Similar compounds include:

Alpha-terpineol: The non-deuterated form, widely used in the flavors and fragrances industry.

Beta-terpineol: Another isomer with similar properties but less common in nature.

Gamma-terpineol: Less frequently found in nature and used in specific applications.

Delta-terpineol: Similar to gamma-terpineol, with limited natural occurrence.

Alpha-TERPINEOL (PROPYL METHYL-D3) stands out due to its stable isotope labeling, making it valuable for precise analytical and research purposes.

属性

CAS 编号 |

203633-12-9 |

|---|---|

分子式 |

C10H18O |

分子量 |

157.27 g/mol |

IUPAC 名称 |

1,1,1-trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3 |

InChI 键 |

WUOACPNHFRMFPN-BMSJAHLVSA-N |

SMILES |

CC1=CCC(CC1)C(C)(C)O |

手性 SMILES |

[2H]C([2H])([2H])C(C)(C1CCC(=CC1)C)O |

规范 SMILES |

CC1=CCC(CC1)C(C)(C)O |

沸点 |

218-221 °C |

颜色/形态 |

Colorless solid Pure alpha-isomer is white, crystalline powde |

密度 |

0.935 at 20 °C/20 °C 0.930-0.936 |

熔点 |

35-40 °C Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C |

物理描述 |

Liquid; Liquid, Other Solid Liquid White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline] Liquid; [Sigma-Aldrich MSDS] colourless, viscous liquid with a lilac-like odou |

纯度 |

95% min. |

相关CAS编号 |

68540-43-2 (hydrochloride salt) |

溶解度 |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL Very soluble in benzene, acetone Very soluble in alcohol, ether In water, 7100 mg/L at 25 °C slightly soluble in glycerol and water 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) |

同义词 |

alpha - Terpineol - d3 |

蒸汽压力 |

0.04 [mmHg] 0.03 [mmHg] VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/ 0.0423 mm Hg at 24 °C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。